9AzNue5Ac

概要

説明

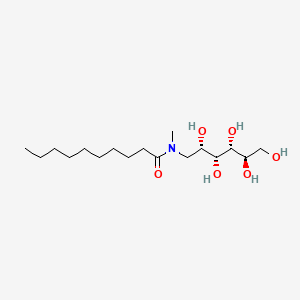

9-azido-9-deoxy-N-acetylneuraminic acid, commonly known as 9AzNue5Ac, is a Neu5Ac analogue where the 9-hydroxyl group is substituted with an azide group. This compound is widely used in click chemistry and metabolic labeling of glycans. It can be metabolized and incorporated into sialoglycans in living cells and mice, making it a valuable tool for studying sialic acid biology .

科学的研究の応用

9-azido-9-deoxy-N-acetylneuraminic acid has numerous applications in scientific research:

作用機序

Target of Action

The primary target of 9AzNue5Ac, also known as 5-Acetamido-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid, is sialoglycans . Sialoglycans are a type of glycan that play crucial roles in various biological processes, including cell-cell communication, immune response, and pathogen invasion .

Mode of Action

This compound is a click chemistry reagent and a Neu5Ac analogue . The compound interacts with its targets (sialoglycans) by being metabolized and incorporated into them . This interaction results in the modification of the sialoglycans, thereby affecting their function .

Biochemical Pathways

Given that sialoglycans are involved in various biological processes, it can be inferred that this compound could potentially affect multiple pathways related to cell-cell communication, immune response, and pathogen invasion .

Pharmacokinetics

It is known that the compound can be metabolized and incorporated into sialoglycans in living cells and mice . This suggests that the compound has good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modification of sialoglycans . By incorporating into sialoglycans, this compound can potentially alter their function and subsequently affect the biological processes in which they are involved .

生化学分析

Biochemical Properties

5-Acetamido-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid is involved in several biochemical reactions. It acts as a substrate for enzymes such as N-Acetylneuraminate synthase and CTP:CMP-N-acetylneuraminate cytidylyl-transferase . These enzymes are crucial in the biosynthesis of sialic acids, which are essential for various biological processes. The compound’s azido group allows it to participate in click chemistry reactions, making it useful for labeling and tracking biomolecules in biochemical studies.

Cellular Effects

5-Acetamido-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid influences various cellular processes. It can affect cell signaling pathways by modifying the sialylation patterns on cell surface glycoproteins and glycolipids. This modification can alter cell-cell interactions, immune responses, and pathogen recognition. Additionally, the compound can impact gene expression and cellular metabolism by interacting with specific enzymes and proteins involved in these processes.

Molecular Mechanism

The molecular mechanism of 5-Acetamido-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid involves its binding interactions with enzymes and proteins. The compound can inhibit or activate enzymes such as sialidases and sialyltransferases, which are involved in the metabolism of sialic acids. These interactions can lead to changes in gene expression and cellular function. The azido group in the compound allows it to form covalent bonds with target biomolecules, facilitating its use in biochemical assays and studies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Acetamido-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid can change over time. The compound’s stability and degradation depend on factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell signaling and metabolism

Dosage Effects in Animal Models

The effects of 5-Acetamido-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity. At high doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects are essential for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

5-Acetamido-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid is involved in metabolic pathways related to sialic acid biosynthesis and metabolism. It interacts with enzymes such as N-Acetylneuraminate synthase and CTP:CMP-N-acetylneuraminate cytidylyl-transferase, which are crucial for the production and modification of sialic acids . These interactions can affect metabolic flux and the levels of various metabolites in cells.

Transport and Distribution

Within cells and tissues, 5-Acetamido-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid is transported and distributed through specific transporters and binding proteins. These molecules facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution can influence its activity and function, making it important to understand its transport mechanisms.

Subcellular Localization

The subcellular localization of 5-Acetamido-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, such as the Golgi apparatus or lysosomes. The localization can affect the compound’s activity and function, influencing its interactions with other biomolecules and its role in cellular processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-azido-9-deoxy-N-acetylneuraminic acid involves the substitution of the 9-hydroxyl group of Neu5Ac with an azide group. This can be achieved through a series of chemical reactions, including protection and deprotection steps, azidation, and purification processes. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of 9-azido-9-deoxy-N-acetylneuraminic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

化学反応の分析

Types of Reactions

9-azido-9-deoxy-N-acetylneuraminic acid undergoes several types of chemical reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the azide group reacting with a strained alkyne group, such as DBCO or BCN, without the need for a catalyst.

Common Reagents and Conditions

CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.

SPAAC: Does not require a catalyst but involves strained alkyne reagents like DBCO or BCN.

Major Products Formed

The major products formed from these reactions are triazole-linked compounds, which are useful in various applications such as bioconjugation and molecular labeling .

類似化合物との比較

Similar Compounds

Neu5Ac (N-acetylneuraminic acid): The parent compound of 9-azido-9-deoxy-N-acetylneuraminic acid, with a hydroxyl group at the 9-position instead of an azide.

9-azido-9-deoxy-N-glycolylneuraminic acid: Another sialic acid analogue with an azide group at the 9-position but with a glycolyl group instead of an acetyl group.

Uniqueness

9-azido-9-deoxy-N-acetylneuraminic acid is unique due to its azide group, which allows for bioorthogonal click chemistry reactions. This makes it particularly useful for metabolic labeling and visualization of sialoglycans, providing a powerful tool for studying sialic acid biology .

特性

IUPAC Name |

(4S,5R,6R,7R,8R)-5-acetamido-9-azido-4,6,7,8-tetrahydroxy-2-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O8/c1-4(16)14-8(5(17)2-6(18)11(22)23)10(21)9(20)7(19)3-13-15-12/h5,7-10,17,19-21H,2-3H2,1H3,(H,14,16)(H,22,23)/t5-,7+,8+,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMJNJVGOFCOSP-BOHATCBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CN=[N+]=[N-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CN=[N+]=[N-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20997862 | |

| Record name | 9-Azido-3,5,9-trideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76487-51-9 | |

| Record name | 5-Acetamido-9-azido-3,5,9-trideoxyglycerogalacto-2-nonulosonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076487519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Azido-3,5,9-trideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxy-tetrahydrofuran-2-yl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B1203236.png)

![6-methyl-2-[(4-nitrophenyl)methylthio]-1H-benzimidazole](/img/structure/B1203237.png)

![methyl (2S)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate](/img/structure/B1203246.png)